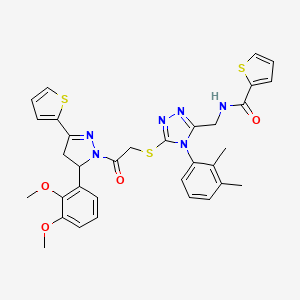

N-((5-((2-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-(2,3-dimethylphenyl)-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide

Description

Properties

IUPAC Name |

N-[[5-[2-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(2,3-dimethylphenyl)-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H32N6O4S3/c1-20-9-5-11-24(21(20)2)38-29(18-34-32(41)28-14-8-16-45-28)35-36-33(38)46-19-30(40)39-25(17-23(37-39)27-13-7-15-44-27)22-10-6-12-26(42-3)31(22)43-4/h5-16,25H,17-19H2,1-4H3,(H,34,41) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXLDOPGJHZDCPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)N2C(=NN=C2SCC(=O)N3C(CC(=N3)C4=CC=CS4)C5=C(C(=CC=C5)OC)OC)CNC(=O)C6=CC=CS6)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H32N6O4S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

672.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((5-((2-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-(2,3-dimethylphenyl)-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide is a complex organic compound notable for its potential biological activities. This article reviews its chemical structure, synthesis, and various biological properties based on current research findings.

Chemical Structure and Properties

The compound has a molecular formula of and a molecular weight of approximately 696.85 g/mol. Its intricate structure features multiple bioactive motifs, including thiophenes, triazoles, and pyrazoles. These functional groups contribute to its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Weight | 696.85 g/mol |

| LogP | 6.3684 |

| Polar Surface Area | 100.603 Ų |

| Hydrogen Bond Acceptors | 11 |

| Hydrogen Bond Donors | 1 |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that incorporate various functional groups through methods such as oxidation and substitution reactions. The detailed synthetic pathway remains under investigation, but preliminary studies suggest that the compound can be synthesized efficiently using established protocols in medicinal chemistry .

Antitumor Activity

Preliminary studies indicate that N-((5-((2-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide may exhibit antitumor properties . The mechanism of action is hypothesized to involve inhibition of tubulin polymerization, which is critical for cancer cell division and growth .

Anti-inflammatory Activity

The compound's structural similarity to known anti-inflammatory agents suggests potential anti-inflammatory effects . Studies on related pyrazole derivatives have shown significant activity in stabilizing human red blood cell membranes against lysis induced by heat and hypotonic solutions . This activity may be attributed to the compound's ability to modulate inflammatory pathways.

Antifungal Properties

Research indicates that compounds with similar structural features possess antifungal activity . The presence of the triazole ring is particularly relevant as triazole derivatives are well-known for their antifungal properties by inhibiting the synthesis of ergosterol in fungal cell membranes .

The biological activities of N-((5-((2-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide are likely mediated through its interactions with specific molecular targets such as enzymes or receptors. These interactions may include hydrogen bonding and hydrophobic interactions due to the compound's complex structure .

Case Studies and Research Findings

Several studies have explored the biological activities of structurally related compounds:

- Antitumor Studies : A series of pyrazole derivatives were synthesized and evaluated for their ability to inhibit cancer cell proliferation. The most active compounds demonstrated IC50 values comparable to established anticancer drugs .

- Anti-inflammatory Evaluation : Compounds similar to N-((5... exhibited significant inhibition of COX enzymes involved in inflammatory processes. These findings were supported by docking studies that indicated strong binding affinities .

- Antifungal Activity : Research on triazole derivatives has shown promising results against various fungal strains, highlighting the potential utility of N... in antifungal therapies .

Scientific Research Applications

Antitumor Activity : Recent studies have indicated that compounds containing pyrazole and triazole moieties exhibit significant antitumor activity. The structural variations in these compounds can enhance their efficacy against various cancer cell lines. For instance, modifications in the phenyl groups have been shown to influence the compound's ability to inhibit tubulin polymerization, a critical mechanism in cancer cell proliferation .

Antiviral Properties : The compound's ability to interact with specific molecular targets suggests potential antiviral applications. Similar compounds have demonstrated effectiveness against viral infections by inhibiting viral replication through various mechanisms .

Anti-inflammatory Effects : The presence of multiple functional groups allows for diverse interactions with biological targets, making this compound a candidate for anti-inflammatory drug development. Research has shown that derivatives of pyrazole can modulate inflammatory pathways effectively .

Case Studies

- Antitumor Studies : A study synthesized several derivatives of the compound and evaluated their cytotoxicity against different cancer cell lines. Results indicated that specific modifications led to enhanced activity compared to standard chemotherapeutics .

- Antiviral Testing : In vitro studies have demonstrated that similar compounds effectively inhibit viral replication in cultured cells. The structural features of this compound suggest it may follow a similar pathway of action .

- Anti-inflammatory Research : Experimental models have shown that compounds with similar structures can reduce inflammation markers in vivo. This suggests that N-((5-((2-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-(2,3-dimethylphenyl)-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide may also possess anti-inflammatory properties worth exploring further .

Chemical Reactions Analysis

Oxidation Reactions

The sulfur-containing moieties (thioether and thiophene groups) and electron-rich aromatic systems are primary targets for oxidation:

-

Mechanistic Insight : Thioether oxidation proceeds via electrophilic attack on sulfur, while thiophene oxidation involves electrophilic aromatic substitution or ring cleavage.

Reduction Reactions

Reductive transformations focus on carbonyl groups and unsaturated bonds:

-

Note : The carboxamide group generally remains inert under mild reduction conditions but may hydrolyze under strong acidic/basic environments.

Substitution Reactions

Electrophilic and nucleophilic substitutions occur at aromatic rings and heterocycles:

Hydrolysis Reactions

Labile bonds, such as esters or amides, undergo hydrolysis under specific conditions:

Complexation Reactions

The triazole and pyrazole moieties can act as ligands for metal ions:

| Reaction Type | Metal Ion | Conditions | Application |

|---|---|---|---|

| Coordination complex | Cu(II) or Fe(III) | Methanol, RT | Stabilized metal complexes for catalytic or medicinal applications |

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Bioactivity and Mechanism

While direct bioactivity data for the target compound are absent in the evidence, analogs provide insights:

- The target compound’s thiophene-carboxamide moiety may share similar targeting.

- Antifungal activity : Thiadiazole-carboxamides () show ~72% inhibition at 50 µg/ml, suggesting that the triazole-thiophene core in the target compound could enhance efficacy .

- Computational predictions : Compounds with pyrazole-triazole scaffolds () are screened via PASS software for antimicrobial activity, a strategy applicable to the target compound .

Physicochemical and Spectroscopic Properties

- NMR profiling : Substituent-induced chemical shift variations can be inferred from . For instance, the 2,3-dimethoxyphenyl group would deshield nearby protons in the pyrazole ring, analogous to shifts observed in rapamycin analogs .

- Crystallography : SHELXL () is widely used for refining complex heterocyclic structures, and the target compound’s stereochemistry could be resolved via this tool .

Q & A

Basic Research Question

- 1H/13C NMR : Assign peaks for methoxy (δ 3.7–3.9 ppm), thiophene protons (δ 6.8–7.5 ppm), and pyrazoline NH (δ 9–10 ppm). Triazole carbons appear at ~150–160 ppm .

- HRMS : Confirm molecular ion [M+H]+ with <5 ppm error .

- HPLC : Use C18 columns with acetonitrile/water gradients (0.1% formic acid) to assess purity (>95%) .

How should researchers design assays to evaluate its biological activity?

Advanced Research Question

- Antimicrobial Activity : Use broth microdilution (CLSI guidelines) to determine MICs against S. aureus and C. albicans. Compare with control agents like fluconazole .

- Anti-inflammatory Potential : Test COX-2 inhibition via ELISA, correlating with methoxy and thiophene substituents’ electronic effects .

- Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., HeLa), noting IC50 values and structure-activity relationships (SAR) linked to the 2,3-dimethylphenyl group .

How do structural modifications influence this compound’s pharmacological profile?

Advanced Research Question

- Methoxy Groups : 2,3-Dimethoxyphenyl enhances lipophilicity and membrane penetration but may reduce solubility. Replace with trifluoromethyl for improved metabolic stability .

- Thiophene vs. Furan : Thiophene’s sulfur atom increases π-π stacking with target proteins (e.g., kinase ATP-binding sites) but may raise toxicity risks .

- Triazole Core : N-methylation of the triazole improves bioavailability by reducing hydrogen bonding with efflux pumps .

What computational strategies can predict its binding modes and stability?

Advanced Research Question

- Molecular Docking : Use AutoDock Vina to model interactions with COX-2 (PDB: 5KIR) or fungal CYP51 (PDB: 4UYL). Prioritize residues within 4Å of the carboxamide group .

- DFT Calculations : Analyze tautomeric equilibria (thione-thiol) in the triazole-thioether moiety, which affects redox stability .

- MD Simulations : Assess solvation dynamics in polar (water) and nonpolar (membrane) environments to guide formulation strategies .

How can researchers resolve contradictions in reported biological data for analogous compounds?

Advanced Research Question

- Data Normalization : Control for assay variability (e.g., serum content in cell culture) by benchmarking against standard inhibitors .

- Metabolite Interference : Use LC-MS/MS to identify degradation products (e.g., oxidative cleavage of the dihydropyrazoline ring) .

- Species-Specific Effects : Compare activity in human vs. murine cell lines to validate translational relevance .

What solvent systems optimize its stability during storage and handling?

Basic Research Question

- Storage : Lyophilize and store at -20°C in amber vials to prevent photodegradation of the thiophene moiety .

- Solubility : Use DMSO for in vitro assays (≤0.1% v/v to avoid cytotoxicity) or PEG-400 for in vivo studies .

- Degradation Pathways : Monitor via accelerated stability studies (40°C/75% RH), noting hydrolysis of the carboxamide group in aqueous buffers .

How can SAR studies guide the development of derivatives with improved selectivity?

Advanced Research Question

- Bioisosteric Replacement : Substitute the 2-oxoethylthio group with a sulfone to enhance oxidative stability without losing target affinity .

- Hybrid Analogues : Fuse the triazole with a chromenone core (as in ) to exploit dual kinase/COX-2 inhibition .

- Pharmacophore Mapping : Use MOE to identify critical distances (e.g., 6–8Å between thiophene sulfur and methoxy oxygen) for activity .

What in vitro models best predict its pharmacokinetic properties?

Advanced Research Question

- Caco-2 Permeability : Assess intestinal absorption (Papp >1×10⁻⁶ cm/s) and efflux ratios (P-gp inhibition) .

- Microsomal Stability : Incubate with human liver microsomes (HLM) to calculate t½ and identify cytochrome P450 liabilities (e.g., CYP3A4-mediated oxidation) .

- Plasma Protein Binding : Use equilibrium dialysis to quantify unbound fraction, critical for dose adjustment .

How can researchers address synthetic bottlenecks in scaling up this compound?

Advanced Research Question

- Catalysis : Replace traditional bases (e.g., Et₃N) with immobilized catalysts (e.g., polymer-supported DMAP) to streamline purification .

- Flow Chemistry : Optimize thioether coupling in continuous reactors to minimize byproducts and improve yield .

- Green Chemistry : Substitute CH₂Cl₂ with cyclopentyl methyl ether (CPME) for safer large-scale reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.